

Dehydrochromolaenin: A Technical Guide to its Spectroscopic Data

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Compound of Interest

Compound Name: *Dehydrochromolaenin*

Cat. No.: *B144465*

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Introduction

Dehydrochromolaenin is a sesquiterpenoid natural product with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan. It has been identified as a constituent of *Chromolaena laevigata*, a plant species known for producing a variety of bioactive secondary metabolites. The naphthofuran scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds containing this moiety. This technical guide provides a summary of the key spectroscopic data required for the identification and characterization of **Dehydrochromolaenin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure

- Compound Name: **Dehydrochromolaenin**
- Synonyms: Furanocadalene, Furanocadinene
- IUPAC Name: 1,5,8-trimethylnaphtho[2,1-b]furan
- Molecular Formula: $C_{15}H_{14}O$
- CAS Number: 20013-76-7

Spectroscopic Data

Note: Extensive literature searches did not yield a complete, publicly available set of experimental spectroscopic data specifically for **Dehydrochromolaenin**. Therefore, the following tables present representative data for a closely related naphtho[2,1-b]furan derivative to illustrate the expected spectral characteristics. These values should be considered as a reference for comparison upon experimental analysis of an authentic sample of **Dehydrochromolaenin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ^1H NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.85	d	8.0	1H	Ar-H
7.60	d	8.0	1H	Ar-H
7.45	t	7.5	1H	Ar-H
7.30	t	7.5	1H	Ar-H
7.20	s	-	1H	Furan-H
2.60	s	-	3H	Ar-CH ₃
2.50	s	-	3H	Ar-CH ₃
2.40	s	-	3H	Furan-CH ₃

Table 2: Representative ^{13}C NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl_3)

Chemical Shift (δ) ppm	Carbon Type
155.0	C
148.5	C
132.0	C
130.0	C
128.5	CH
126.0	CH
125.5	C
124.0	CH
122.0	C
118.0	C
111.5	CH
105.0	CH
21.5	CH ₃
20.0	CH ₃
14.5	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Naphtho[2,1-b]furan Derivative

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
1620, 1580, 1450	Strong	Aromatic C=C stretch
1250-1000	Strong	C-O stretch (furan)
880-750	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for a Naphtho[2,1-b]furan Derivative

m/z	Relative Intensity (%)	Assignment
210	100	[M] ⁺ (Molecular Ion)
195	80	[M - CH ₃] ⁺
167	60	[M - C ₂ H ₃ O] ⁺
139	40	[M - C ₄ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **Dehydrochromolaenin** sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Dehydrochromolaenin** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source.

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the purified sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (High-Resolution EI-MS):

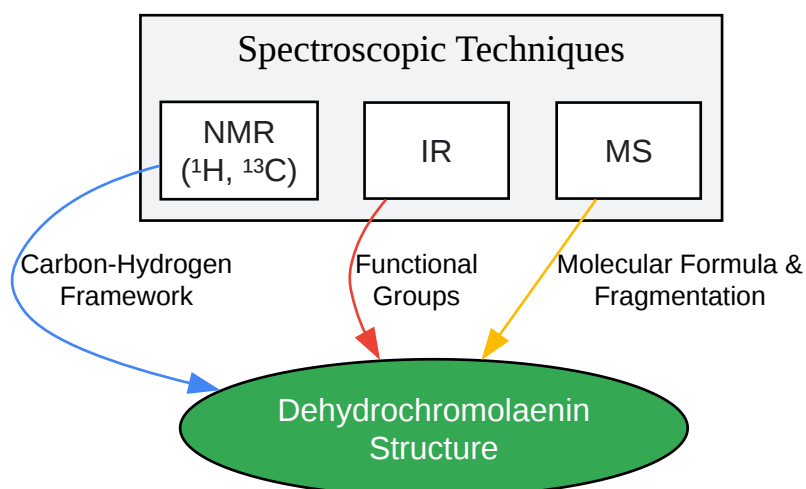
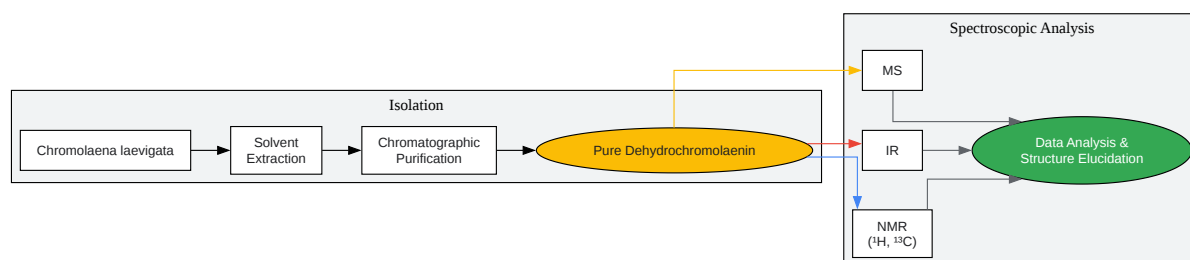
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

- Mass Range: m/z 50-500.
- Resolution: >10,000.
- Data Acquisition: Centroid or profile mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Dehydrochromolaenin**.



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